molecular formula C17H17NO3 B2656487 3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 882747-48-0

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No. B2656487
CAS RN: 882747-48-0
M. Wt: 283.327
InChI Key: NMCLAXHIFTYHBN-UHFFFAOYSA-N
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Description

This compound is a volatile aromatic compound often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile . It is also released during combustion, giving flavor to smoked meats .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H15NO3 . The average mass of the molecule is 166.174 Da .

Scientific Research Applications

Metabolic Pathways and Metabolites

Research has identified the metabolic conversion of dihydroxyphenyl compounds into methoxyphenyl groupings, with metabolites such as 4-hydroxy-3-methoxymandelic acid being detected in human urine following administration of catechols. This highlights the compound's role in metabolic pathways related to catecholamines (Smith & Bennett, 1958).

Synthetic Chemistry Applications

A practical synthesis approach for 3-indolyl α,β-unsaturated carbonyl compounds has been developed, showcasing the versatility of methoxyacrylates and similar compounds in creating a range of chemically significant structures (Wang & Ikemoto, 2005).

Antitumor Activity

Certain indole derivatives, including those modified with methoxy groups, have shown significant antitumor activity. These findings suggest potential therapeutic applications for such compounds in cancer treatment (Nguyen et al., 1990).

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated remarkable efficiency as a corrosion inhibitor for mild steel in hydrochloric acid, indicating industrial applications in protecting metals against corrosion (Bentiss et al., 2009).

Neuropharmacological Potential

Research into 5-HT6 receptor antagonists identified a series of indole derivatives with high selectivity and potency, suggesting their use in treating cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).

Anti-proliferative and Selective Tumor Activity

Compounds like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene showed pronounced anti-proliferative activity with significant tumor cell selectivity, underscoring the potential for developing targeted cancer therapies (Thomas et al., 2017).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or irritation, and specific target organ toxicity (respiratory system) .

properties

IUPAC Name

3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10-7-11(9-15(21-2)16(10)19)8-13-12-5-3-4-6-14(12)18-17(13)20/h3-7,9,13,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCLAXHIFTYHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)OC)CC2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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